6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is classified as an alkaloid and is primarily studied for its potential therapeutic applications. The compound is derived from tetrahydroisoquinoline structures, which are known for their diverse biological activities.
This compound can be sourced from various suppliers, including Fisher Scientific and Sigma-Aldrich, which provide safety data sheets and product specifications. The chemical is also referenced in databases such as PubChem and the European Chemicals Agency (ECHA) for regulatory information and safety assessments .
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride falls under the category of isoquinoline derivatives. It has been studied for its activity as a catechol O-methyltransferase inhibitor, making it relevant in the context of neuropharmacology and potential treatments for neurological disorders .
The synthesis of 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details about specific reaction conditions (temperature, pressure, solvents) are critical for optimizing yield and purity but vary based on laboratory protocols.
The molecular formula of 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is , with a molecular weight of approximately 257.76 g/mol.
Structural Features:
The compound's structural data can be found in chemical databases such as PubChem and ECHA, which provide information on its physical properties and reactivity .
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions typical for isoquinoline derivatives:
Technical details regarding reaction conditions (e.g., catalysts used or reaction times) are essential for reproducibility in synthetic applications.
The mechanism of action for 6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves its role as a catechol O-methyltransferase inhibitor. This enzyme is crucial in the metabolism of catecholamines (such as dopamine), and inhibition can lead to increased levels of these neurotransmitters in the brain.
Studies indicate that compounds inhibiting catechol O-methyltransferase may have implications in treating conditions like Parkinson's disease and depression by enhancing dopaminergic signaling .
Relevant data on these properties can be found in safety data sheets provided by suppliers .
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Research continues into its efficacy and mechanisms in various biological systems .
Tetrahydroisoquinoline (THIQ) derivatives are synthesized through several established methodologies, each offering distinct advantages for specific substitution patterns. The Bischler-Napieralski cyclization remains a cornerstone for constructing the isoquinoline core, employing phosphorus oxychloride (POCl₃) or other dehydrating agents to cyclize β-arylethylamides into dihydroisoquinolines, followed by reduction to THIQs. This method excels in introducing C1-substitution diversity but requires harsh conditions that can limit functional group compatibility [3] [7]. Alternatively, the Pictet-Spengler reaction offers a direct route by condensing β-arylethylamines with aldehydes under acidic catalysis. While efficient for electron-rich substrates (e.g., dopamine derivatives), its regioselectivity can be problematic for unsymmetrical precursors [7] [10]. A third approach, the Pomeranz-Fritsch-Bobbitt synthesis, builds the heterocycle via cyclization of aminoacetaldehyde acetals derived from benzylamines. This method is particularly valuable for synthesizing 6,7-oxygenated THIQs but historically suffered from low yields due to side reactions [3] [4].
Table 1: Classical Synthetic Methods for Tetrahydroisoquinoline Core Assembly
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Bischler-Napieralski | POCl₃, reflux; then NaBH₄ reduction | Versatile C1 substitution | Harsh conditions, moderate yields |
Pictet-Spengler | Aldehydes, acid catalysts (HCl) | Single-step cyclization | Regioselectivity issues with EDG* |
Pomeranz-Fritsch-Bobbitt | Aminoacetaldehyde diethyl acetal | Direct access to 6,7-diethoxy THIQs | Multi-step, requires optimization |
*EDG = Electron-Donating Groups; [3] [4] [7]
For 6,7-diethoxy variants, the Pomeranz-Fritsch-Bobbitt route is often preferred due to its inherent compatibility with alkoxy substituents. Modifications using oxalyl chloride or phosphoric acid-tungsten catalysts in one-pot systems have significantly improved yields by minimizing epimerization and polymerization [3].
The Pomeranz–Fritsch–Bobbitt (PFB) cyclization has been refined for stereocontrolled synthesis of C1-chiral THIQs. This method constructs the isoquinoline ring via acid-catalyzed cyclization of enantiomerically enriched amino acetals. A landmark advancement is the one-pot PFB protocol for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which achieves 92% yield through sequential formylation and ring closure under precisely controlled conditions [3]:
Key Steps: 1. Formylation: 3,4-Dimethoxyphenylethylamine + Ethyl formate → Formamide intermediate 2. Cyclization: Formamide + Oxalyl chloride → Imidoyl chloride; then POCl₃/CH₃CN 3. Hydrolysis: 6N HCl, reflux → 6,7-Dimethoxy-3,4-dihydroisoquinoline
Diastereoselectivity is achieved by employing chiral aminoacetal precursors. For example, Badia et al. synthesized (S)-laudanosine (94% ee) using a chiral phenylglycinol-derived auxiliary that directed stereochemistry during the PFB cyclization [4]. Similarly, Enders and Boudou leveraged SAMP/RAMP hydrazones to generate tetrahydropalmatine with 98% ee, where the chiral auxiliary controlled the configuration at C1 during lateral lithiation and subsequent ring closure [4]. Critical to success is the use of mild Lewis acids (e.g., SnCl₄) during cyclization to preserve stereochemical integrity and prevent racemization.
The Petasis borono-Mannich reaction provides a versatile route to advanced THIQ precursors under mild conditions. This three-component coupling involves condensation of amines, boronic acids, and carbonyl compounds to generate substituted amines. In THIQ synthesis, it enables efficient construction of N-substituted morpholinone derivatives that serve as pivotal intermediates for PFB cyclization [4]. A demonstrated pathway involves:
Petasis Reaction: 3,4-Dimethoxyphenylboronic acid + Diethoxyethylamine + Glyoxylic acid ↓ N-(2,2-Diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one ↓ PFB Cyclization → Chiral THIQ carboxylate
This method excels in introducing C1-alkyl or aryl groups with high diastereoselectivity when chiral auxiliaries are incorporated. The oxazinone products undergo smooth deprotection and cyclization under acidic conditions (e.g., H₃PO₄/WO₃ catalysis), yielding enantiomerically enriched THIQs without racemization [4]. The Petasis approach is particularly valuable for synthesizing analogs like 6,7-diethoxy variants, where electronic modulation of the boronic acid component adjusts the alkoxy substitution pattern.
Enantioselective synthesis of 6,7-diethoxy-1-methyl-THIQ hydrochloride relies on chiral induction during C1-functionalization. Three dominant strategies are employed:
Table 2: Chiral Auxiliary Applications in THIQ Synthesis
Auxiliary Type | Example | THIQ Product | ee (%) | Key Step |
---|---|---|---|---|
Sulfinimine | (S)-tert-Butanesulfinamide | O-Methylbharatamine | 88 | Lateral lithiation/addition |
SAMP Hydrazone | (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Tetrahydropalmatine | 98 | Diastereoselective alkylation |
Amino Alcohol-Derived | (S)-Phenylglycinol | Laudanosine | 94 | Grignard addition/cyclization |
Post-auxiliary removal typically involves acidic hydrolysis (HCl/dioxane) or hydrogenolysis (H₂/Pd-C), followed by careful purification to maintain enantiopurity. The 1-methyl group in the target compound is often introduced via N-alkylation of chiral precursors before cyclization to exploit auxiliary control [4] [5].
Functionalization of the THIQ core culminates in N-methylation and salt formation to yield pharmaceutically compatible materials. N-Methylation is optimally performed using:
Method A: Free base THIQ + Formaldehyde (excess) → Iminium intermediate ↓ NaBH₄ or HCO₂NH₄ 1-Methyl-THIQ (85-92% yield) Method B: THIQ + Methyl iodide → Quaternary ammonium salt ↓ Electrochemical reduction 1-Methyl-THIQ
Method A predominates for 6,7-diethoxy derivatives due to its operational simplicity and compatibility with alkoxy groups [7] [10]. Subsequent hydrochloride salt formation is critical for enhancing stability and crystallinity. This is achieved by dissolving the free base in anhydrous ethyl acetate or diethyl ether and treating with HCl gas or concentrated HCl, yielding solids with characteristic melting points of 239-240°C [5] [9]. Salt formation must be conducted under moisture-controlled conditions to prevent hydrolysis of ethoxy groups. Final purification typically involves recrystallization from ethanol/diethyl ether mixtures, which removes trace impurities while preserving stereochemical integrity [8] [10].
Table 3: Alkylation and Salt Formation Conditions for Target Compound
Step | Reagents/Solvents | Conditions | Yield (%) | Purity Enhancement |
---|---|---|---|---|
N-Methylation | HCHO, HCO₂NH₄, MeOH | Reflux, 4h | 92 | Extraction (CH₂Cl₂/H₂O) |
CH₃I, K₂CO₃, CH₃CN | 60°C, 12h | 85 | Column chromatography | |
HCl Salt Formation | HCl (g), EtOAc | 0°C, 1h | 95 | Recrystallization (EtOH/Et₂O) |
2M HCl in Et₂O, EtOH | Stir, 30min | 97 | Filtration, washing |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3